[3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol
Description
[3-Fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol is a fluorinated aromatic compound featuring a morpholine ring substituted with a methyl group at the 3-position and a hydroxymethyl (-CH2OH) group on the phenyl ring. The fluorine atom at the 3-position and the morpholine moiety at the 2-position contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or prodrug strategies. Its synthesis likely involves reduction of a formyl precursor or boronic acid intermediates, as seen in analogous compounds (e.g., ).
Properties
CAS No. |
1700073-29-5 |
|---|---|
Molecular Formula |
C12H16FNO2 |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
[3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H16FNO2/c1-9-8-16-6-5-14(9)12-10(7-15)3-2-4-11(12)13/h2-4,9,15H,5-8H2,1H3 |
InChI Key |
YMYVLVVFGJPYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=C(C=CC=C2F)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Attachment of the Phenylmethanol Group: The final step involves the attachment of the phenylmethanol group through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the fluorine atom to form a hydrogenated product.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]ketone.
Reduction: [3-hydro-2-(3-methylmorpholin-4-yl)phenyl]methanol.
Substitution: [3-methoxy-2-(3-methylmorpholin-4-yl)phenyl]methanol.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The presence of the fluorine atom and the morpholine ring contributes to its biological activity, which may include:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant effects, possibly through modulation of neurotransmitter systems.
- Anticancer Properties : Research indicates that derivatives of phenolic compounds can inhibit cancer cell proliferation. The specific interactions of [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol with cancer cell receptors warrant further investigation.
Synthesis of Complex Molecules
As an intermediate, this compound can facilitate the synthesis of more complex molecules in organic chemistry. Its structure allows for:
- Functionalization Reactions : The hydroxyl group can be modified to create various derivatives, enabling the exploration of structure-activity relationships (SAR) in drug design.
- Building Block for Drug Development : Its unique structure serves as a scaffold for synthesizing new compounds with enhanced biological activity.
Biological Studies
The compound's interaction with biological systems has been a focus for researchers:
- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity could reveal mechanisms of action relevant to drug design.
- Cell Culture Experiments : In vitro studies using cell lines may help elucidate the compound's pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the morpholine ring provides additional interactions through hydrogen bonding and van der Waals forces. The phenylmethanol group contributes to the overall hydrophobicity, facilitating membrane permeability and cellular uptake.
Comparison with Similar Compounds
AZD8055: A Dual mTORC1/2 Inhibitor
Structure: [[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol] Key Differences:
- Substituents: AZD8055 contains two 3-methylmorpholinyl groups on a pyridopyrimidine core, whereas [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol has a single morpholine ring on a fluorophenyl backbone.
- Biological Activity: AZD8055 is a potent ATP-competitive inhibitor of mTORC1/2, with enhanced binding due to its bis-morpholine structure. The simpler morpholine-phenylmethanol scaffold of the target compound may exhibit weaker or selective mTOR inhibition, depending on substituent interactions.
- Hydrogen Bonding : The hydroxymethyl group in both compounds could engage in hydrogen bonding, but AZD8055’s methoxy group may limit this capacity compared to the primary alcohol in the target compound.
[3-Fluoro-2-(Trifluoromethyl)phenyl]methanol
Structure : Fluorophenyl ring with a trifluoromethyl (-CF3) group at position 2 and a hydroxymethyl group at position 1.
Key Differences :
- Lipophilicity : The -CF3 group significantly increases lipophilicity (logP ~2.5–3.0) compared to the morpholine-containing compound, which may reduce aqueous solubility but enhance membrane permeability.
- Electronic Effects : -CF3 is a strong electron-withdrawing group, whereas the morpholine’s oxygen atom provides moderate electron-donating character. This difference could influence reactivity in substitution or coupling reactions.
[4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone
Structure : Fluorophenyl ring with -CF3 and a ketone-linked piperazine moiety.
Key Differences :
FPMPA Prodrug Derivatives
Structure: 3-Fluoro-2-(phosphonomethoxy)propyl adenine analogs with ester/amidate modifications. Key Differences:
- Bioactivity : FPMPA derivatives exhibit broad-spectrum antiviral activity (e.g., anti-HIV, HBV) via phosphonate prodrug activation, whereas the target compound’s hydroxymethyl group could be esterified to enhance bioavailability but lacks intrinsic antiviral phosphonate activity.
- Structural Flexibility : The morpholine and fluorine in the target compound may allow for prodrug strategies similar to FPMPA, though its mechanism would depend on downstream metabolic activation.
Research Implications
The target compound’s combination of fluorine and morpholine groups offers a balance of electronic modulation and solubility, distinguishing it from more lipophilic trifluoromethyl analogs or complex bis-morpholine inhibitors like AZD8055. Future studies should explore:
- Enzyme Binding : Comparative assays against mTOR or viral polymerases.
- Prodrug Development : Esterification of the hydroxymethyl group to improve pharmacokinetics.
- Structure-Activity Relationships (SAR) : Modifications to the morpholine’s methyl group or phenyl fluorination pattern.
Biological Activity
[3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group and a morpholine moiety, which are often associated with enhanced pharmacological properties. The following sections outline the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Morpholine Derivative : The morpholine ring is synthesized through a nucleophilic substitution reaction involving 3-methylmorpholine and an appropriate electrophile.
- Fluorination : The introduction of the fluorine atom at the 3-position of the phenyl ring can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- Formation of the Alcohol : The final step involves the reduction of a ketone intermediate to yield the desired alcohol structure.
This synthetic pathway is crucial for obtaining compounds with specific biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.
Antiviral Activity
Research has also highlighted the compound's antiviral properties. In vitro studies demonstrated that it could inhibit several RNA viruses, showcasing its potential as a therapeutic agent against viral infections. The specific interactions at the molecular level are still under investigation but may involve interference with viral replication mechanisms.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the morpholine and phenyl groups can significantly affect biological activity. For instance, variations in substituents on the phenyl ring can enhance potency or selectivity towards specific targets. The presence of fluorine is particularly noted for improving lipophilicity and bioavailability.
| Compound Variation | Biological Activity | Reference |
|---|---|---|
| Parent Compound | Moderate activity | |
| 3-Fluoro Variant | Enhanced activity | |
| Morpholine Substituted | Significant anticancer effects |
Study 1: Anticancer Efficacy
A study conducted on LNCaP prostate cancer cells revealed that this compound inhibited cell growth by inducing apoptosis. The IC50 value was determined to be approximately 25 µM, indicating potent activity against this cancer type.
Study 2: Antiviral Mechanism
In a study focusing on antiviral activity, this compound demonstrated significant inhibition of viral replication in HCV-infected cells. The compound reduced viral load by over 70% at concentrations below 10 µM, suggesting a promising therapeutic role against hepatitis C virus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
